

Structural Analysis and Characterization of 2-Bromo-6-methoxyphenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-6-methoxyphenol

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Abstract

2-Bromo-6-methoxyphenol is a halogenated phenolic compound with significant potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex molecules. Its structural features, including a bromine atom and a methoxy group on a phenol ring, provide multiple sites for chemical modification, making it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the structural analysis and characterization of **2-Bromo-6-methoxyphenol**, including its physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, this guide explores the potential biological activities of this compound by examining the known signaling pathways affected by structurally related bromophenols.

Physicochemical Properties

2-Bromo-6-methoxyphenol, also known as 6-Bromoguaiacol, is a solid at room temperature with the chemical formula $C_7H_7BrO_2$.^{[1][2][3]} A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **2-Bromo-6-methoxyphenol**

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₇ BrO ₂	[2][3]
Molecular Weight	203.03 g/mol	[4]
CAS Number	28165-49-3	[2][3]
Appearance	White to off-white crystalline solid	[2]
Melting Point	62-65 °C	[3]
Boiling Point	146 °C at 4 mmHg	[3]
Solubility	Slightly soluble in water	[3]

Structural Analysis and Spectroscopic Data

The structural characterization of **2-Bromo-6-methoxyphenol** is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental spectra for **2-Bromo-6-methoxyphenol** are not readily available in public databases, the following sections provide predicted data and data from closely related analogs to offer a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

- ¹H NMR Spectroscopy:** The proton NMR spectrum of **2-Bromo-6-methoxyphenol** is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic effects of the bromine, hydroxyl, and methoxy substituents.
- ¹³C NMR Spectroscopy:** The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern.

Note: Since experimental data for **2-Bromo-6-methoxyphenol** is not available, the following table presents data for a structurally similar compound, 2-Bromo-4-ethyl-6-methoxyphenol, to provide an estimation of the expected chemical shifts.[5]

Table 2: ^1H and ^{13}C NMR Data for 2-Bromo-4-ethyl-6-methoxyphenol in CDCl_3 [5]

Assignment	^1H NMR (400 MHz) δ (ppm), Multiplicity, J (Hz)	^{13}C NMR (100 MHz) δ (ppm)
Ar-H	7.09 (s, 1H), 6.71 (s, 1H)	146.03, 144.27, 134.72, 118.43, 114.36, 111.47
-OH	5.48 (s, 1H)	-
-OCH ₃	3.87 (s, 3H)	56.07
-CH ₂ CH ₃	2.70-2.64 (m, 2H)	29.11
-CH ₂ CH ₃	1.21-1.17 (t, J=15.04 Hz, 3H)	14.68

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of **2-Bromo-6-methoxyphenol** is expected to exhibit absorptions corresponding to the O-H, C-H, C=C (aromatic), and C-O bonds.

Table 3: Predicted and Characteristic Infrared Absorption Bands for **2-Bromo-6-methoxyphenol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3550-3200	Strong, Broad	O-H stretch (hydrogen-bonded)
3100-3000	Medium	Aromatic C-H stretch
2960-2850	Medium	Aliphatic C-H stretch (-OCH ₃)
1600-1450	Medium-Strong	Aromatic C=C skeletal vibrations
1260-1000	Strong	C-O stretch (aryl ether and phenol)
800-600	Medium-Strong	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-Bromo-6-methoxyphenol**, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The presence of a bromine atom is readily identified by the characteristic M+2 isotopic peak, which is of nearly equal intensity to the molecular ion peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 4: Predicted Mass Spectrometry Fragmentation for **2-Bromo-6-methoxyphenol**

m/z	Relative Intensity (%)	Assignment
202/204	~100	[M] ⁺ (Molecular ion)
187/189	Moderate	[M - CH ₃] ⁺
159/161	Moderate	[M - CH ₃ - CO] ⁺
123	Low	[M - Br] ⁺
79/81	High	[Br] ⁺

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **2-Bromo-6-methoxyphenol**, adapted from established procedures for similar compounds.

Synthesis of 2-Bromo-6-methoxyphenol from 2-Methoxyphenol (Guaiacol)

This protocol describes the regioselective bromination of 2-methoxyphenol.

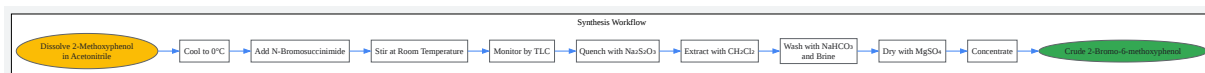
Materials:

- 2-Methoxyphenol (Guaiacol)
- N-Bromosuccinimide (NBS)
- Acetonitrile
- Dichloromethane
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium thiosulfate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask, dissolve 2-methoxyphenol (1.0 eq) in acetonitrile.
- Cool the solution to 0 °C in an ice bath.
- Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
- Extract the mixture with dichloromethane (3 x 50 mL).
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.



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Synthesis of **2-Bromo-6-methoxyphenol**.

Purification by Column Chromatography

Materials:

- Crude **2-Bromo-6-methoxyphenol**
- Silica gel (230-400 mesh)
- Hexane
- Ethyl acetate

Procedure:

- Prepare a slurry of silica gel in hexane and pack a chromatography column.

- Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
- Load the dried, adsorbed sample onto the top of the column.
- Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).
- Collect fractions and monitor by TLC to identify the fractions containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain purified **2-Bromo-6-methoxyphenol**.

Purification by Recrystallization[6]

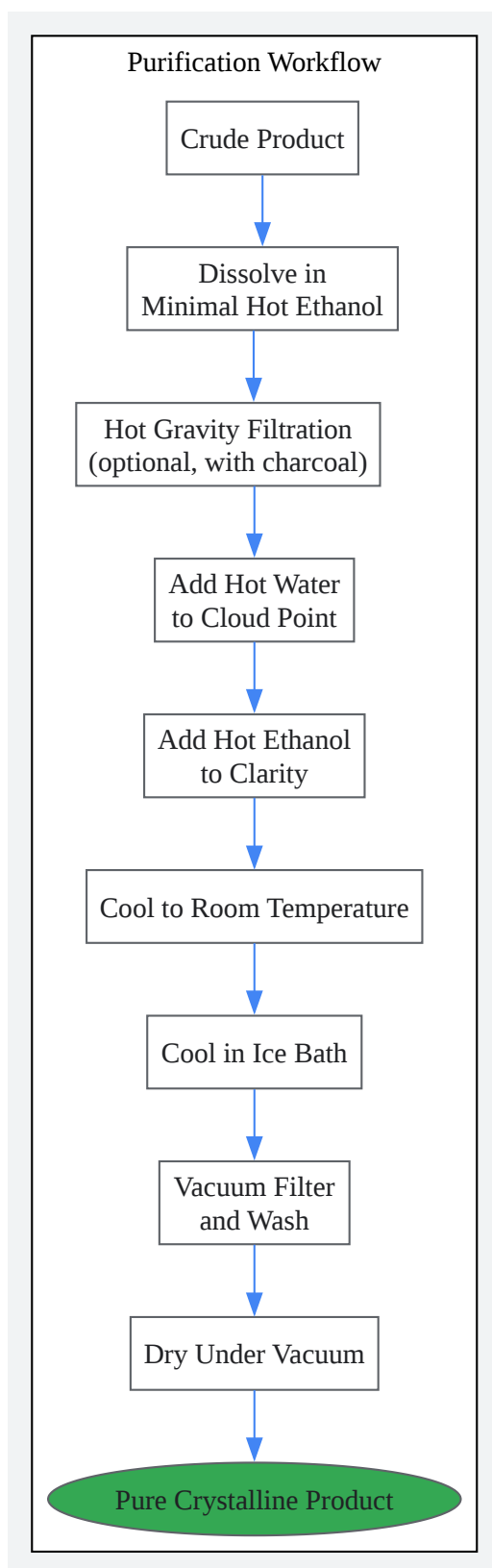
Materials:

- Crude **2-Bromo-6-methoxyphenol**
- Ethanol
- Deionized water

Procedure:

- Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.[6]
- If the solution is colored, add a small amount of activated charcoal and heat to boiling for a few minutes.
- Perform a hot gravity filtration to remove insoluble impurities and charcoal.[6]
- To the hot filtrate, add deionized water dropwise until the solution becomes persistently cloudy.
- Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
- Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

- Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.[6]



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Recrystallization of **2-Bromo-6-methoxyphenol**.

Potential Biological Activity and Signaling Pathways

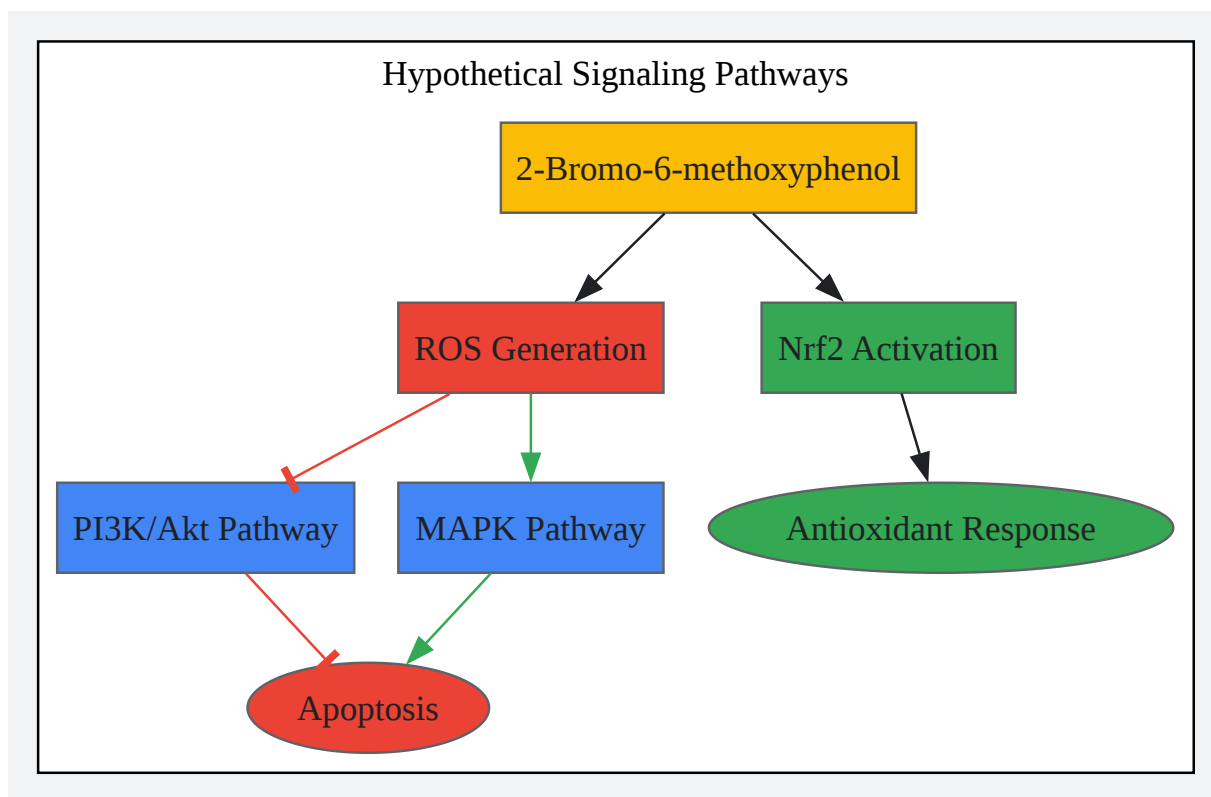
While direct studies on the biological activity of **2-Bromo-6-methoxyphenol** are limited, the activities of structurally related bromophenols and methoxyphenols suggest potential antioxidant and anticancer properties.[7][8] Phenolic compounds are known to exert their effects by modulating various cellular signaling pathways.

Antioxidant Activity

Phenolic compounds can act as antioxidants by scavenging free radicals and modulating endogenous antioxidant defense systems.[9][10] The Nrf2-Keap1 pathway is a key regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to their transcription.

Anticancer Activity

Several bromophenol derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[7][11][12][13] This is often mediated through the modulation of key signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways.[7][11] Inhibition of the pro-survival PI3K/Akt pathway and activation of the pro-apoptotic MAPK pathway can lead to the activation of caspases and ultimately, cell death.[7][11]



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Hypothetical signaling pathways modulated by **2-Bromo-6-methoxyphenol**.

Conclusion

2-Bromo-6-methoxyphenol is a valuable chemical intermediate with significant potential in drug discovery and organic synthesis. This technical guide has provided a comprehensive overview of its structural analysis, characterization, and methodologies for its synthesis and purification. While further research is needed to fully elucidate its biological activities and mechanisms of action, the information presented here, based on the properties of structurally related compounds, provides a strong foundation for future investigations into its potential as a therapeutic agent. The detailed protocols and spectroscopic data serve as a practical resource for researchers working with this compound.

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